molecular formula C₂₂H₂₇NO₁₁ B1147115 (Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide CAS No. 207512-68-3

(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide

Cat. No. B1147115
M. Wt: 481.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar glycosylated compounds involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and the introduction of functional groups on the benzene ring. For instance, Matta, Vig, and Abbas (1984) described the synthesis of a glycosylated compound through the deacetalation of its benzylidene derivative, followed by selective benzoylation, sulfonylation, and glycosylation reactions (Matta, Vig, & Abbas, 1984). Such synthetic routes are complex and require precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of glycosylated benzene derivatives is critical for their chemical properties and reactivity. X-ray crystallography is often used to determine the precise three-dimensional arrangement of atoms within these molecules. Strumpel et al. (1984) conducted an X-ray analysis of a related disaccharide with an unusual glycosidic linkage, highlighting the importance of structural analysis in understanding the molecular geometry and potential interaction sites (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Chemical Reactions and Properties

Glycosylated benzene derivatives undergo various chemical reactions, including glycosylation, acetylation, and deacetylation. These reactions are pivotal in modifying the chemical properties of the compound, such as solubility, reactivity, and biological activity. The synthesis and decomposition study by Llewellyn and Williams (1973) on a similar glycosylated compound provides insights into the reactive nature and stability of these molecules under different conditions (Llewellyn & Williams, 1973).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The future research directions for this compound could involve exploring its potential applications in chiral derivatization and other areas of organic synthesis. It could also be interesting to study its interactions with biological systems, given its structural similarity to glucose .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1R)-2-amino-2-oxo-1-phenylethoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO11/c1-11(24)29-10-16-18(30-12(2)25)19(31-13(3)26)20(32-14(4)27)22(33-16)34-17(21(23)28)15-8-6-5-7-9-15/h5-9,16-20,22H,10H2,1-4H3,(H2,23,28)/t16-,17-,18-,19+,20-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHUKFHDDLXBX-MRVGAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](C2=CC=CC=C2)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858433
Record name (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide

CAS RN

207512-68-3
Record name (2R)-2-Phenyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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